Substrate Affinity (KM) for Hydroxysteroid Sulfotransferase STa: Head‑to‑Head Comparison Across Chain Lengths
In a panel of para‑substituted n‑alkylbenzyl alcohols assayed against rat hydroxysteroid sulfotransferase STa, 4‑hexylbenzyl alcohol exhibited a Michaelis constant (KM) of 0.2 mM [1]. This value is 1.67‑fold higher (i.e., weaker binding) than the chain‑length optimum, 4‑pentylbenzyl alcohol (KM = 0.12 mM), and 1.45‑fold lower than the longer 4‑octylbenzyl alcohol (KM = 0.29 mM). Thus, the C6 homolog occupies an intermediate affinity position within the series, neither the tightest‑binding nor the weakest.
| Evidence Dimension | Enzyme affinity (KM) for hydroxysteroid sulfotransferase STa |
|---|---|
| Target Compound Data | KM = 0.2 mM (4-hexylbenzyl alcohol) |
| Comparator Or Baseline | 4-Pentylbenzyl alcohol KM = 0.12 mM; 4-Octylbenzyl alcohol KM = 0.29 mM |
| Quantified Difference | 1.67‑fold higher KM vs. pentyl; 1.45‑fold lower KM vs. octyl |
| Conditions | pH 5.5, 37 °C, Rattus norvegicus STa |
Why This Matters
Procuring the correct chain length is essential for reproducible sulfation kinetics: a 1.67‑fold shift in KM directly alters the substrate concentration required for half‑maximal velocity, potentially changing conclusions in metabolism or toxicology studies.
- [1] Chen G, Banoglu E, Duffel MW. Chem Res Toxicol. 1996;9(1):67-74. PMID: 8924618; KM values as compiled by the Enzyme Information System for EC 2.8.2.2. View Source
